copper;trifluoromethanesulfonate

Description

Significance in Modern Chemical Synthesis and Catalysis

Copper(II) trifluoromethanesulfonate (B1224126) is a cornerstone Lewis acid catalyst in modern organic synthesis, valued for its ability to promote a vast array of chemical transformations under mild conditions. scite.ai The triflate anion (OTf⁻) is weakly coordinating and non-nucleophilic, which enhances the cationic nature and thus the Lewis acidity of the copper(II) center. scite.ai This property often leads to superior catalytic activity, faster reaction times, and higher yields compared to catalysts with halide anions. scite.ai

Its stability, particularly in aqueous solvents, opens avenues for more environmentally benign chemical processes. scite.aiacs.org Cu(OTf)₂ is known to effectively catalyze a multitude of reactions, including but not limited to:

Cycloaddition Reactions: It is a well-known catalyst for Diels-Alder reactions. chemicalbook.comchemicalbook.com

Carbenoid Chemistry: It is widely used to generate carbenoid species from diazo esters and ketones for reactions like cyclopropanations and the formation of aziridines from imines. chemicalbook.com

Carbon-Carbon Bond Formation: Cu(OTf)₂ facilitates Friedel-Crafts alkylation and acylation reactions, syn-selective aldol (B89426) condensations, and the dimerization of ketone enolates. chemicalbook.comoakwoodchemical.comsigmaaldrich.com

Heterocycle Synthesis: The compound is used in the synthesis of oxazoles and 2-aminobenzothiazoles. chemicalbook.comresearchgate.net

Dehydration and Addition Reactions: It promotes the dehydration of alcohols to alkenes and the addition of trimethylsilyl (B98337) cyanide to carbonyl compounds. chemicalbook.comoakwoodchemical.com

Asymmetric Catalysis: When combined with chiral ligands, such as bis(oxazoline) derivatives, Cu(OTf)₂ serves as a precursor for potent asymmetric catalysts used in enantioselective Diels-Alder reactions and other stereoselective transformations. wikipedia.orgscite.ai

The catalyst's versatility is further demonstrated in its ability to mediate oxidative coupling reactions, the synthesis of trans-4,5-diamino-cyclopent-2-enones in water, and the direct conversion of secondary alcohols to azides. chemicalbook.comacs.orgorganic-chemistry.org Its reusability has also been demonstrated, adding to its practical advantages in synthetic chemistry. acs.orgacs.org

Historical Context of Triflate Salts in Catalysis

The field of catalysis has evolved through distinct periods, from early observations of fermentation to the systematic, industrial-scale application of catalytic processes in the 20th century. sciencenet.cn A significant milestone was the development of methods to characterize catalysts, such as identifying Brønsted and Lewis acid sites on surfaces. sciencenet.cn

Within this broader history, trifluoromethanesulfonic acid (triflic acid, HOTf) and its salts (triflates) have carved a unique niche. Triflic acid is classified as a superacid, meaning it is a stronger acid than pure sulfuric acid. wikipedia.orggoogle.com The triflate anion's stability, derived from resonance and the strong electron-withdrawing effect of the trifluoromethyl group, makes it an excellent leaving group and a weakly coordinating anion. wikipedia.org

The study of organic triflates began to emerge in the mid-20th century, with early reports in 1956 on the preparation of alkyl triflates. nih.gov The use of metal triflates as catalysts gained traction as researchers recognized their advantages over traditional protonic acids, such as significantly lower corrosivity. google.com The development of methods to synthesize metal triflates, for instance, by reacting a metal carbonate or metal alkoxide with triflic acid, made these powerful Lewis acids more accessible for research and industrial application. chemicalbook.comresearchgate.netgoogle.com The unique properties of the triflate anion render the associated metal cation a stronger Lewis acid, often enabling reactions that are difficult to achieve with other salts. scite.ai

Scope and Research Trajectory of Copper(II) Trifluoromethanesulfonate Studies

Since it was first reported in 1972, the research trajectory of copper(II) trifluoromethanesulfonate has been one of continuous expansion. wikipedia.orgchemicalbook.com Initially, its applications were focused on elimination reactions, oxidative couplings, and, notably, reactions involving diazo compounds, where it showed a unique dual role in promoting both Lewis acid-catalyzed processes and metal carbenoid-mediated cyclopropanations. scite.aiacs.org

Over the past few decades, the scope of Cu(OTf)₂ research has broadened dramatically. scite.ai Scientists have discovered that it can overcome the limitations of other popular metal triflates in various reactions. scite.ai A significant area of development has been in asymmetric catalysis, where Cu(OTf)₂ is combined with a diverse array of chiral ligands to induce high levels of enantioselectivity in reactions like Mannich-type reactions, aziridinations, and Michael additions. wikipedia.orgresearchgate.netchemicalbook.com

Recent research continues to uncover novel applications, highlighting its utility in C-H activation, cross-coupling reactions, and the synthesis of complex molecules like quinolines and carbazoles. researchgate.netsigmaaldrich.comresearchgate.nettcichemicals.com Its effectiveness in aqueous media has also been a major focus, aligning with the principles of green chemistry. scite.aiacs.org Studies have explored its role as a reusable catalyst, demonstrating its potential for more sustainable and economical chemical manufacturing. acs.orgacs.org The ongoing investigation into Cu(OTf)₂-catalyzed reactions suggests that its full synthetic potential is still being unveiled, promising further innovations in chemical synthesis. scite.ai

Interactive Data Tables

Table 1: Selected Catalytic Applications of Copper(II) Trifluoromethanesulfonate

| Reaction Type | Substrates | Product Type | Reference(s) |

| Diels-Alder Reaction | Dienes and Dienophiles | Cycloadducts | chemicalbook.comchemicalbook.comthermofisher.com |

| Cyclopropanation | Olefins and Diazo Compounds | Cyclopropanes | wikipedia.orgchemicalbook.com |

| Friedel-Crafts Acylation | Aromatics and Acyl Halides | Aryl Ketones | chemicalbook.comoakwoodchemical.com |

| Aldol Condensation | Silyl Enol Ethers and Aldehydes | β-Hydroxy Carbonyls | chemicalbook.comchemicalbook.com |

| Aziridination | Imines and Diazo Esters | Aziridines | chemicalbook.comchemicalbook.com |

| Dehydration | Alcohols and Diols | Alkenes | chemicalbook.comoakwoodchemical.com |

| Henry Reaction | Aldehydes and Nitroalkanes | β-Nitro Alcohols | sigmaaldrich.comwikipedia.org |

| Oxidative Coupling | Ketone Enolates | 1,4-Diketones | chemicalbook.com |

| Tetrahydroquinoline Synthesis | Anilines, Benzaldehydes, Alkenes | 2,4-Diaryl-1,2,3,4-tetrahydroquinolines | researchgate.net |

| Azide (B81097) Synthesis | Secondary Alcohols and TMSN₃ | Organic Azides | organic-chemistry.org |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

copper;trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHF3O3S.Cu/c2-1(3,4)8(5,6)7;/h(H,5,6,7);/q;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXNQRSHWTHCVFM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

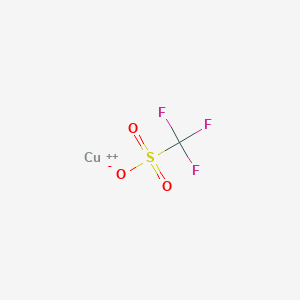

C(F)(F)(F)S(=O)(=O)[O-].[Cu+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CCuF3O3S+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparation Routes for Copper Ii Trifluoromethanesulfonate

Established Laboratory Synthesis Protocols

The preparation of copper(II) trifluoromethanesulfonate (B1224126) in a laboratory setting can be achieved through several established methods. A prevalent and convenient protocol involves the reaction of copper(II) carbonate with trifluoromethanesulfonic acid (triflic acid) in an acetonitrile (B52724) solvent. chemicalbook.comresearchgate.net The resulting salt, which is pale blue when freshly prepared, can be precipitated from diethyl ether. chemicalbook.comresearchgate.net Commercially available copper(II) triflate typically appears as a white to gray powder. tcichemicals.comsigmaaldrich.com

Another documented synthetic route involves the use of Cu(OTf)₂ as a reactant in a catalytic system. For instance, the synthesis of certain organic products involves a mixture of Cu(OTf)₂, (R,R)-2,2'-isopropylidenebis(4-phenyl-2-oxazoline), amino diols, potassium carbonate, and p-toluenesulfonyl chloride in tert-butyl alcohol. tcichemicals.com While this demonstrates the compound's use, the fundamental preparation relies on the acid-base reaction of a copper salt with triflic acid.

The following table summarizes key laboratory synthesis protocols for reactions involving copper(II) trifluoromethanesulfonate.

| Starting Materials | Reagents & Solvents | Key Conditions | Product Focus | Reference |

| Copper(II) Carbonate | Trifluoromethanesulfonic Acid, Acetonitrile, Diethyl Ether | - | Preparation of Copper(II) Trifluoromethanesulfonate | chemicalbook.comresearchgate.net |

| 1-ethynyl-4-methoxybenzene | Cu(OTf)₂, Water, Ethyl Acetate | Stirred at 100 °C for 1 hour | Synthesis of 4'-methoxyacetophenone | tcichemicals.com |

| Amino diols, p-toluenesulfonyl chloride | Cu(OTf)₂, (R,R)-2,2'-isopropylidenebis(4-phenyl-2-oxazoline), K₂CO₃, tert-butyl alcohol | Stirred for 12 hours at room temperature | General organic synthesis | tcichemicals.com |

Electrochemical Synthesis Approaches for Copper(I) Trifluoromethanesulfonate Species

Recent advancements have led to the development of electrochemical methods for synthesizing copper(I) trifluoromethanesulfonate species, offering distinct advantages over traditional chemical routes. chemrxiv.org An on-demand electrochemical synthesis of tetrakis(acetonitrile)copper(I) trifluoromethanesulfonate, [Cu(MeCN)₄]OTf, has been successfully developed for both batch and continuous flow conditions. chemrxiv.org

This electrochemical protocol is particularly noteworthy because the only by-product generated is hydrogen gas. This clean reaction obviates the need for extensive work-up or purification and, crucially, prevents the incorporation of water into the final product. chemrxiv.org Traditional synthesis methods, such as reacting a metal halide with a silver triflate salt, often introduce water or halide impurities that can be detrimental to catalytic processes. chemrxiv.org

The copper(I) triflate species is highly sensitive to oxygen and moisture, readily oxidizing to its copper(II) counterpart if not handled under inert conditions. chemrxiv.org The electrochemical approach allows for the on-demand generation of the Cu(I) salt, which can be directly used in subsequent catalytic reactions, such as the aerobic oxidation of alcohols. For this specific transformation, the Cu(I) species is more efficient than Cu(II). chemrxiv.org The first preparation of copper(I) trifluoromethanesulfonate involved the synproportionation of copper(II) trifluoromethanesulfonate with copper(0) in an acetonitrile solution. chemicalbook.com

Green Chemistry Considerations in Compound Preparation

Green chemistry principles, which focus on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to the synthesis of compounds like copper trifluoromethanesulfonate.

The electrochemical synthesis of copper(I) triflate is a prime example of a green chemistry approach. chemrxiv.org By producing only hydrogen gas as a by-product, it avoids the waste streams associated with conventional methods, such as the precipitation of silver salts. chemrxiv.org This enhances the atom economy and reduces the environmental impact of the synthesis.

Another key aspect of green chemistry is the use of environmentally benign solvents. Research has demonstrated the successful use of water as a solvent for reactions catalyzed by copper(II) trifluoromethanesulfonate. For example, a fast and efficient methodology for synthesizing trans-4,5-diamino-cyclopent-2-enones uses Cu(OTf)₂ as a catalyst in water at room temperature. acs.org A significant advantage of this system is the ability to reuse the catalyst. After the product is extracted with an organic solvent, the aqueous catalyst solution can be used for multiple subsequent reaction cycles without a significant loss of activity, demonstrating both waste reduction and catalyst recyclability. acs.org

Catalytic Applications of Copper Ii Trifluoromethanesulfonate in Organic Transformations

Lewis Acid Catalysis and Dual Activity

Copper(II) trifluoromethanesulfonate (B1224126) is widely recognized as a potent Lewis acid, a characteristic that underpins many of its catalytic applications. wikipedia.orgchemicalbook.com The triflate anion is an excellent leaving group and is weakly coordinating, which enhances the electrophilicity and, consequently, the Lewis acidity of the copper(II) center. researchgate.net This increased Lewis acidity allows Cu(OTf)₂ to effectively activate a wide range of substrates, promoting reactions such as Friedel-Crafts alkylations and acylations, aldol (B89426) condensations, and Diels-Alder reactions. chemicalbook.comresearchgate.net

A notable feature of copper(II) trifluoromethanesulfonate is its dual catalytic activity, where it can function not only as a Lewis acid but also exhibit Brønsted acidity, often in a synergistic manner. beilstein-journals.org This dual reactivity allows for the catalysis of complex transformations and multicomponent reactions where both types of acidity are required to facilitate different steps of the reaction sequence. researchgate.netbeilstein-journals.org

Role as a Brønsted Acid Precursor

In certain reaction media, particularly in the presence of a proton source, copper(II) trifluoromethanesulfonate can serve as a precursor to trifluoromethanesulfonic acid (triflic acid), a superacid. researchgate.netbeilstein-journals.org This in situ generation of a strong Brønsted acid can be advantageous, as it provides a controlled and often milder way to introduce Brønsted acidity into a reaction compared to the direct addition of triflic acid. This is particularly useful in reactions where the presence of a strong Lewis acid is also required, allowing for a single catalyst to perform both roles.

Synergistic Catalysis with Other Metal Species

The catalytic activity of copper(II) trifluoromethanesulfonate can be further enhanced through synergistic interactions with other catalytic species. A notable example is the use of a thiophosphoramide-based co-catalyst in the copper(II) trifluoromethanesulfonate-catalyzed arylation of potassium carboxylates with diaryliodonium salts. researchgate.net The thiophosphoramide co-catalyst significantly accelerates the reaction, which is attributed to the activation of the diaryliodonium salt or the organocopper intermediate through counterion effects. researchgate.net This synergistic approach allows for the use of milder reaction conditions and expands the scope of suitable solvents and diaryliodonium counterions for the arylation of carboxylate nucleophiles. researchgate.net

Carbon-Carbon Bond Forming Reactions

Copper(II) trifluoromethanesulfonate is a highly effective catalyst for a variety of carbon-carbon bond-forming reactions, which are fundamental transformations in organic synthesis. Its ability to act as a potent Lewis acid and to generate carbocationic intermediates makes it particularly well-suited for promoting these reactions. chemicalbook.com

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic systems. Copper(II) trifluoromethanesulfonate has emerged as a valuable catalyst for several types of cycloaddition reactions, demonstrating high efficiency and selectivity.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, providing a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. While the catalytically active species is copper(I), copper(II) salts such as copper(II) trifluoromethanesulfonate are frequently used as catalyst precursors. beilstein-journals.org The in situ reduction of Cu(II) to Cu(I) is typically achieved using a reducing agent like sodium ascorbate. beilstein-journals.org

A significant advantage of using copper(II) precursors is the robustness of the reaction, which can be performed in aqueous media and is tolerant of a wide range of functional groups. beilstein-journals.org Notably, it has been reported that copper(II) triflate can catalyze the CuAAC in alcoholic solvents without the need for an external reducing agent. researchgate.net In such cases, the reduction of Cu(II) to the active Cu(I) species is proposed to occur via oxidation of the alcohol solvent or through homocoupling of the alkyne during an induction period. researchgate.net This ability to function without an added reductant under specific conditions offers a streamlined protocol for this important transformation.

Copper(II) trifluoromethanesulfonate has been shown to be an efficient catalyst for the intramolecular cycloaddition reactions of azadienes. Specifically, it catalyzes the intramolecular cycloaddition of N-vinyloxypropyl-2-cyano-1-azadienes. This transformation provides a direct route to valuable nitrogen-containing heterocyclic structures. The reaction proceeds efficiently under the catalytic influence of copper(II) trifluoromethanesulfonate, highlighting its utility in the synthesis of complex cyclic systems.

Below is a table summarizing the results of the copper(II) trifluoromethanesulfonate-catalyzed intramolecular cycloaddition of various substituted azadienes:

| Entry | R¹ | R² | R³ | Yield (%) |

| 1 | H | H | H | 85 |

| 2 | CH₃ | H | H | 82 |

| 3 | H | CH₃ | H | 88 |

| 4 | H | H | Ph | 75 |

| 5 | OMe | H | H | 78 |

| 6 | Cl | H | H | 70 |

Table 1: Copper(II) Trifluoromethanesulfonate-Catalyzed Intramolecular Cycloaddition of Azadienes

The data in Table 1 demonstrates that the reaction proceeds with good to excellent yields for a variety of substituents on the azadiene framework, underscoring the versatility of copper(II) trifluoromethanesulfonate as a catalyst for this transformation.

Aza-Diels-Alder Reactions

Copper(II) trifluoromethanesulfonate, often abbreviated as Cu(OTf)₂, has proven to be an effective catalyst in promoting Aza-Diels-Alder reactions, a class of cycloadditions that form nitrogen-containing heterocyclic compounds. beilstein-journals.org Its catalytic activity is particularly notable in the intramolecular Diels-Alder reactions of oxazole-olefins. For instance, the addition of a catalytic amount of Cu(OTf)₂ can dramatically enhance the rate and yield of cyclization.

Research has demonstrated that in the synthesis of cyclopenta[c]pyridine systems, Cu(OTf)₂ significantly improves reaction outcomes compared to thermal conditions or other Lewis acids like Yb(OTf)₃ and Sc(OTf)₃. clockss.org In one study, the intramolecular cycloaddition of an oxazole-olefin (8a) was heated in o-dichlorobenzene with 2 mol % of Cu(OTf)₂, resulting in the corresponding cyclopenta[c]pyridine (9a) in a 55% yield. clockss.org An even more pronounced effect was observed for a substrate containing an ester group on the olefin (11a), where the catalyzed reaction yielded the product (12a) in 95% after 30 minutes, a stark contrast to the 15% yield obtained after 24 hours without the catalyst. clockss.org

Furthermore, chiral N,N'-dioxide-Cu(OTf)₂ complexes have been developed for highly enantioselective inverse-electron-demand hetero-Diels-Alder (HDA) reactions of β,γ-unsaturated α-ketoesters with cyclopentadiene. nih.gov These reactions proceed with excellent diastereoselectivities and enantioselectivities (up to >99% ee) under mild conditions and with low catalyst loading (0.1–1.5 mol%). nih.gov

| Substrate | Catalyst Loading (mol %) | Temperature (°C) | Time | Product | Yield (%) | Reference |

| Oxazole-olefin (8a) | 2 | 180 | 1 h | Cyclopenta[c]pyridine (9a) | 55 | clockss.org |

| Oxazole-olefin (11a) | 2 | 150 | 30 min | Cyclopenta[c]pyridine (12a) | 95 | clockss.org |

| β,γ-Unsaturated α-ketoester | 0.1 - 1.5 | Low Temp to RT | - | HDA/DA Adducts | up to 94 | nih.gov |

Coupling and Cross-Coupling Reactions

Cu(OTf)₂ is a prominent catalyst in a variety of coupling and cross-coupling reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org

C-C Coupling via C(sp³)-OH Cleavage

A significant advancement in C-C bond formation is the use of Cu(OTf)₂ to catalyze the coupling of 3-hydroxyisoindolinones with various boronic acids through the cleavage of a C(sp³)-OH bond. nih.gov This represents the first report of such a transformation. The reaction proceeds efficiently with aryl-, heteroaryl-, and alkenylboronic acids in refluxing 1,2-dichloroethane (B1671644) to furnish the corresponding C(3)-substituted isoindolinones. nih.gov This methodology was successfully applied to the synthesis of the tetracyclic ring system of the alkaloid neuvamine. nih.gov The 2-nitrobenzyl protecting group was found to be most suitable for both promoting the coupling and for subsequent deprotection. nih.gov

| Substrates | Catalyst | Conditions | Product | Significance | Reference |

| 3-Hydroxyisoindolinones, Boronic Acids | Cu(OTf)₂ | 1,2-dichloroethane, reflux | C(3)-substituted isoindolinones | First report of C(sp³)-OH cleavage/C-C coupling; Synthesis of neuvamine core | nih.govresearchgate.net |

Oxidative Biaryl Coupling

In the realm of oxidative coupling, Cu(OTf)₂ plays a crucial role, often as a co-catalyst. chemicalbook.com While copper(II) salts are frequently assumed to act as oxidants in palladium-catalyzed C-H oxidation reactions, studies on the oxidative biaryl coupling of arenes have revealed a different function for Cu(OTf)₂. nih.gov It has been shown to act as a non-redox cocatalyst in Pd-catalyzed aerobic oxidative coupling. nih.gov Its effect is attributed to an anionic ligand exchange, generating a Pd(OTf)(OAc) species that is highly active for the C-H activation step. nih.gov This finding led to the discovery that other metal triflates, including the even more effective Fe(OTf)₃, can serve a similar purpose. nih.gov

| Reaction | Catalyst System | Role of Cu(OTf)₂ | Key Finding | Reference |

| Aerobic Oxidative Biaryl Coupling | Pd(OAc)₂ / Cu(OTf)₂ | Non-redox cocatalyst | Promotes C-H activation via formation of a more active Pd(OTf)(OAc) species | nih.gov |

Mannich-Type Reactions

Copper(II) trifluoromethanesulfonate is a widely used catalyst for Mannich-type reactions, which are fundamental three-component reactions for synthesizing β-amino carbonyl compounds. sigmaaldrich.comsigmaaldrich.comkrackeler.com It effectively catalyzes the condensation of an aldehyde, a ketone or ester, and an amine. beilstein-journals.orgresearchgate.net For example, a Mannich-type reaction between an aldehyde, a ketone, and an amine can be performed in water using a dendritic 2,2'-bipyridine (B1663995) ligand in conjunction with Cu(OTf)₂. beilstein-journals.orgresearchgate.net The hydrophobic environment created by the dendritic ligand around the copper center was crucial for achieving high yields in the aqueous medium. beilstein-journals.org Another variation involves a one-pot synthesis of tetrahydropyridines from aromatic aldehydes, ethyl acetoacetate, and aniline, where Cu(OTf)₂ catalyzes a mechanism involving two Mannich-type reactions. beilstein-journals.orgbeilstein-journals.org

| Reaction Type | Substrates | Catalyst System | Solvent | Product | Reference |

| Three-component Mannich | Aldehyde, Ketone, Amine | Dendritic 2,2'-bipyridine / Cu(OTf)₂ | Water | β-Amino ketone | beilstein-journals.orgresearchgate.net |

| One-pot synthesis | Aromatic Aldehyde, Ethyl Acetoacetate, Aniline | Cu(OTf)₂ | - | Tetrahydropyridine | beilstein-journals.orgbeilstein-journals.org |

| Decarboxylative Mannich | β-Ketoacids, Imines | Supramolecular cage / Cu(OTf)₂ | - | Chiral β-amino carbonyl compounds | rsc.org |

Friedel-Crafts Alkylation Processes

The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, is another area where Cu(OTf)₂ demonstrates its catalytic utility. chemicalbook.comsigmaaldrich.comoakwoodchemical.com Chiral copper(II)-bisoxazoline (BOX) complexes, in particular, have been instrumental in developing catalytic, enantioselective Friedel-Crafts alkylation reactions. acs.org These catalyst systems have been successfully applied to the alkylation of various aromatic and heteroaromatic compounds with electrophiles such as β,γ-unsaturated-α-ketoesters. acs.org For instance, the reaction of indoles with diethyl arylidene malonates catalyzed by Cu(OTf)₂ in the presence of a trisoxazoline ligand can achieve enantioselectivities up to 98% ee. acs.org Similarly, enantioselective Friedel-Crafts alkylations of substituted indoles with methyl trifluoropyruvate have been achieved using a chiral C₂-symmetric 2,2'-bipyridyl copper(II) triflate complex. nih.gov

| Aromatic Substrate | Electrophile | Catalyst System | Enantioselectivity (ee) | Reference |

| Indoles | Diethyl arylidene malonates | Cu(OTf)₂ / Trisoxazoline ligand | up to 98% | acs.org |

| Indoles | Nitroalkenes | Cu(OTf)₂ / BOX complex | Moderate to good | acs.org |

| Indoles | Methyl trifluoropyruvate | Chiral 2,2'-bipyridyl / Cu(OTf)₂ | up to 90% | nih.gov |

| Aromatic ethers | Ethyl 3,3,3-trifluoropyruvate | Cu(OTf)₂ / diPh-BOX complex | - | acs.org |

Functionalization of Unsaturated Hydrocarbons

Copper(II) trifluoromethanesulfonate is instrumental in the catalytic functionalization of unsaturated hydrocarbons like alkenes and alkynes. These reactions provide powerful methods for constructing complex molecular architectures. acs.orgnih.gov One notable process is the Cu-catalyzed electrophilic carbofunctionalization of alkynes with vinyl- and diaryliodonium triflates. acs.orgbohrium.com This reaction forms highly substituted alkenyl triflates with Z-selectivity, following a reactivity pathway that is distinct from classical carbometalation. The resulting products can be further elaborated through cross-coupling reactions to generate synthetically valuable tetrasubstituted alkenes. acs.orgbohrium.com

Another key application is the three-component coupling of alkynes, aldehydes, and various nitrogen sources (including sulfonamides, anilines, and N-heterocycles) to form propargylamines. organic-chemistry.org A single Cu(OTf)₂ catalyst facilitates this transformation efficiently without the need for additional ligands or bases, showcasing broad functional group tolerance. organic-chemistry.org Furthermore, a copper-catalyzed hydroalkylation of terminal alkynes has been developed using alkyl triflates and a silane (B1218182) hydride source, which proceeds with complete control of regio- and diastereoselectivity to afford (E)-alkenes. acs.org

| Reaction Type | Substrates | Catalyst | Product | Key Features | Reference |

| Electrophilic Carbofunctionalization | Alkynes, Iodonium triflates | Cu(OTf)₂ | Alkenyl triflates | Z-selective, forms tetrasubstituted alkenes | acs.orgbohrium.com |

| Three-Component Coupling | Alkynes, Aldehydes, Nitrogen sources | Cu(OTf)₂ | Propargylamines | Ligand- and base-free, broad scope | organic-chemistry.org |

| Hydroalkylation | Terminal alkynes, Alkyl triflates | Cu(OTf)₂ | (E)-Alkenes | High regio- and diastereoselectivity | acs.org |

| Three-Component Carbofunctionalization | Alkenes, Carbon electrophiles, Nucleophiles | Copper catalyst | Carboaminated, -etherified, -arylated products | General system for C-N, C-O, and C-C bond formation | nih.gov |

Carbon-Heteroatom Bond Forming Reactions

Cu(OTf)₂ is also instrumental in catalyzing reactions that form bonds between carbon and heteroatoms, such as oxygen.

The vicinal dioxygenation of olefins is a cornerstone transformation in organic synthesis, providing access to 1,2-diols and their derivatives. While classic methods often use toxic and expensive reagents like osmium tetroxide, copper-catalyzed alternatives offer a more economical and scalable approach. acs.org

A mild and efficient copper-catalyzed diacetoxylation of olefins has been developed using copper(II) trifluoromethanesulfonate as the catalyst and (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) as the oxidant. acs.orgorganic-chemistry.org This reaction yields vicinal diacetoxy compounds, which are stable derivatives of 1,2-diols. The optimal conditions involve using Cu(OTf)₂ in a mixture of dichloromethane (B109758) and acetic acid. organic-chemistry.org The method is effective for a range of terminal and internal olefins, including aryl, aryl alkyl, and aliphatic substrates, affording the corresponding 1,2-diacetate products in good yields. nih.govorganic-chemistry.org

Table 4: Cu(OTf)₂-Catalyzed Diacetoxylation of Olefins Reaction Conditions: Cu(OTf)₂, PhI(OAc)₂, CH₂Cl₂-AcOH, 40 °C.

| Olefin Substrate | Product | Yield (%) | Diastereoselectivity (syn/anti) |

| Styrene (B11656) | 1-phenyl-1,2-ethanediyl diacetate | ~85 | - |

| Allyl benzene (B151609) | 1-phenyl-2,3-propanediyl diacetate | ~78 | - |

| 1-Octene | 1,2-octanediyl diacetate | ~70 | - |

| trans-Stilbene | 1,2-diphenyl-1,2-ethanediyl diacetate | ~72 | 1.0 |

| cis-Stilbene | 1,2-diphenyl-1,2-ethanediyl diacetate | ~70 | 5.2 |

Data compiled from studies on copper-catalyzed diacetoxylation of olefins. acs.orgorganic-chemistry.org

Oxidation Reactions

Aerobic Oxidation of Alcohols

The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis. Copper(II) trifluoromethanesulfonate, often in combination with 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO), has been identified as an effective catalyst for the aerobic oxidation of alcohols. While various copper/TEMPO systems exist, the choice of the copper salt, ligands, and additives significantly influences reaction rates and substrate scope. nih.govnih.gov

Research into different catalyst systems has shown that a system comprising Cu(OTf)₂, TEMPO, and basic additives like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and N-methylimidazole (NMI) is effective for these transformations. nih.govrsc.org The use of this mixed-base system in non-aqueous acetonitrile (B52724) was found to improve yields, particularly for the oxidation of more challenging aliphatic alcohols, by mitigating catalyst deactivation. nih.gov For instance, the oxidation of cyclohexylmethanol to its corresponding aldehyde saw improved yields when a combination of DBU and NMI was used compared to DBU alone. nih.gov The catalytic cycle is complex, involving the interplay of the copper species, TEMPO, the alcohol substrate, and molecular oxygen as the terminal oxidant. elsevierpure.com

| Substrate | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| Cyclohexylmethanol | Cu(OTf)₂/TEMPO/DBU/NMI | 94 | nih.gov |

| Benzyl alcohol | Cu/TEMPO system | High | rsc.org |

| Allylic alcohols | Cu/TEMPO system | High | rsc.org |

Oxidative Amidation of Terminal Alkynes

Copper(II) trifluoromethanesulfonate has been successfully employed to promote the oxidative amidation of terminal alkynes, providing a direct route to valuable α-ketoamides. researchgate.netorientjchem.org This transformation involves the coupling of a terminal alkyne with an amine in the presence of an oxidant, with the Cu(OTf)₂ catalyst facilitating the key bond-forming steps. This method represents a practical approach to synthesizing α-ketoamides, which are important structural motifs in medicinal chemistry. researchgate.netorientjchem.org A related transformation is the copper-catalyzed aerobic oxidative cross-dehydrogenative coupling (CDC) of amines with α-carbonyl aldehydes, which also yields α-ketoamides using air as a green oxidant. acs.orgorganic-chemistry.org

Amination and Aziridination Reactions

Amination of Dicarbonyl Compounds

Copper(II) triflate, in conjunction with a ligand such as 1,10-phenanthroline (B135089) (1,10-phen), catalyzes the amination of 1,3-dicarbonyl compounds. A notable method involves the reaction of 2-alkyl substituted 1,3-dicarbonyl compounds with an iminoiodane, such as PhI=NTs (N-(p-toluenesulfonyl)imino)phenyliodinane), as the nitrogen source. rsc.orgbeilstein-journals.org This reaction selectively proceeds at the allylic C-H bond of the enolic form of the dicarbonyl substrate, which is formed in situ through coordination with the Lewis acidic copper catalyst. researchgate.netbeilstein-journals.org The process is thought to occur via the initial formation of an aziridinol intermediate, which then undergoes ring-opening under the Lewis acidic conditions to furnish the α-aminated product. elsevierpure.com This methodology provides an efficient route to α-acyl-β-amino acid derivatives. rsc.orgresearchgate.net

Aziridination of Dicarbonyl Compounds

Interestingly, the same starting materials used for amination—2-alkyl substituted 1,3-dicarbonyl compounds—can be selectively converted into 2,2-diacyl aziridine (B145994) derivatives using a Cu(OTf)₂/1,10-phenanthroline catalyst system. rsc.orgresearchgate.netbeilstein-journals.org The divergence in product selectivity between amination and aziridination is controlled by a subtle modification of the reaction conditions. rsc.orgbeilstein-journals.org Specifically, by increasing the amount of the nitrogen source (PhI=NTs) from approximately 1.2 equivalents to 2-3 equivalents, the reaction pathway shifts to favor the formal aziridination of the C-C bond of the alkyl substituent, leading to the formation of the aziridine product. researchgate.netbeilstein-journals.org This switchable reactivity provides a powerful tool for selectively synthesizing either β-aminated adducts or 2,2-diacyl aziridines from a common precursor. rsc.orgresearchgate.net The optimal conditions for aziridination were found to be 10 mol % of Cu(OTf)₂ and 1,10-phenanthroline with 2 equivalents of PhI=NTs in CH₂Cl₂ at room temperature, affording a variety of aziridine derivatives in good to excellent yields. researchgate.net

| Substrate (1,3-Dicarbonyl) | Reaction | Equivalents of PhI=NTs | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ethyl 2-cinnamoyl-3-oxobutanoate | Amination | 1.2 | β-aminated adduct | 67 | researchgate.net |

| Ethyl 2-cinnamoyl-3-oxobutanoate | Aziridination | 2.0 | 2,2-diacyl aziridine | 99 | researchgate.net |

| Ethyl 2-benzoyl-3-oxohex-5-enoate | Amination | 1.2 | β-aminated adduct | N/A | beilstein-journals.org |

| Ethyl 2-benzoyl-3-oxohex-5-enoate | Aziridination | 2.0-3.0 | 2,2-diacyl aziridine | 61-99 (range for various substrates) | researchgate.net |

Direct Conversion of Alcohols to Organic Azides

A simple and highly efficient method for the direct synthesis of organic azides from alcohols is catalyzed by copper(II) trifluoromethanesulfonate. nih.govresearchgate.net This procedure utilizes azidotrimethylsilane (B126382) (TMSN₃) as the azide (B81097) source and typically requires only a catalytic amount (e.g., 5 mol%) of Cu(OTf)₂. rsc.org The reaction proceeds smoothly at room temperature in solvents like dichloromethane, converting a variety of secondary benzylic alcohols into their corresponding azides in good to excellent yields within a short reaction time. rsc.orgresearchgate.net Mechanistic studies suggest that the reaction involves the formation of a carbocation intermediate, which is then trapped by the azide nucleophile. nih.govresearchgate.net This protocol avoids the traditional, often harsh, two-step methods involving conversion to halides or sulfonates followed by substitution. researchgate.net

| Alcohol Substrate | Catalyst Loading (mol%) | Time | Yield (%) | Reference |

|---|---|---|---|---|

| Diphenylmethanol | 5 | 20 min | 95 | researchgate.net |

| 1-Phenylethanol | 5 | 20 min | 92 | researchgate.net |

| Benzhydrol | 5 | 20 min | Excellent | nih.govrsc.org |

Oxidative Imine Synthesis from Alcohols and Amines

Copper-catalyzed systems are effective for the one-pot synthesis of imines via the aerobic oxidative coupling of alcohols and amines. researchgate.netrsc.org This approach is a green and efficient alternative to traditional methods. While various copper sources can be used, specific systems involving copper(II) triflate have been developed. For example, a catalytic system combining copper(II) triflate, 2,2′-bipyridine, TEMPO, DBU, and NMI in acetonitrile has been utilized for the synthesis of quinolines from aromatic amino alcohols, a transformation that proceeds through an oxidative imine formation step. rsc.org The general strategy involves the initial copper-catalyzed aerobic oxidation of the alcohol to an aldehyde, which then condenses with an amine to form an imine in situ. rsc.orgresearchgate.net This tandem process avoids the isolation of the intermediate aldehyde, making it a highly atom-economical and practical reaction. rsc.org

Synthesis of Diarylamines via Borrowing Hydrogen

A notable application of copper(II) trifluoromethanesulfonate is in the synthesis of diarylamines through a "borrowing hydrogen" mechanism. This environmentally friendly protocol offers an efficient route to produce substituted amines without the need for an external hydrogen source. academie-sciences.fr

In a typical procedure, a benzhydrol derivative reacts with p-toluenesulfonamide (B41071) in the presence of a catalytic system composed of copper(II) trifluoromethanesulfonate and a bisphosphine ligand, such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe). academie-sciences.fr The reaction is generally carried out in a solvent like 1,4-dioxane (B91453) under reflux conditions. academie-sciences.fr The dppe-Cu(OTf)₂ catalyst facilitates the oxidation of benzhydrol to benzophenone, which then reacts with the amide to form an imine intermediate. academie-sciences.fr The copper hydride species, formed during the initial oxidation, subsequently reduces the imine to yield the final diarylamine product. academie-sciences.fr This method is characterized by its mild reaction conditions, short reaction times, and high yields, with various substituted diarylamines being obtained in yields ranging from 90% to 98%. academie-sciences.fr

Table 1: Synthesis of Diarylamines using Copper(II) Trifluoromethanesulfonate

| Entry | Benzhydrol Derivative | p-Toluene Sulfonamide | Catalyst System | Solvent | Yield (%) |

| 1 | Benzhydrol | p-Toluene sulfonamide | Cu(OTf)₂/dppe | 1,4-Dioxane | 98 |

| 2 | 4,4'-Dichlorobenzhydrol | p-Toluene sulfonamide | Cu(OTf)₂/dppe | 1,4-Dioxane | 95 |

| 3 | 4,4'-Dimethylbenzhydrol | p-Toluene sulfonamide | Cu(OTf)₂/dppe | 1,4-Dioxane | 97 |

Glycosylation Reactions and Carbohydrate Modifications

Copper(II) trifluoromethanesulfonate is a versatile catalyst for glycosylation reactions, a fundamental process in the synthesis of complex oligosaccharides. novartis.comresearchgate.net It effectively activates a variety of glycosyl donors, including glycosyl chlorides, fluorides, trichloroacetimidates, and 1-O-acetyl compounds, in solvents like benzotrifluoride. nih.gov

The mild conditions and broad applicability of Cu(OTf)₂ make it suitable for one-pot tandem transformations involving several steps such as acetalation, esterification, and regioselective reductive acetal (B89532) ring opening. novartis.comresearchgate.net For instance, it can catalyze the reductive ring-opening of acetals in carbohydrates to regioselectively provide partially protected sugar derivatives, which are crucial building blocks for oligosaccharide synthesis. researchgate.net The stereochemical outcome of these glycosylation reactions can be complex, often proceeding through highly reactive glycosyl triflate intermediates. nih.gov The interconversion rate between these intermediates can be faster than the rate of product formation, leading to a Curtin-Hammett controlled reaction scenario. nih.gov

α-Aminophosphonate Synthesis

While specific research on the direct use of copper(II) trifluoromethanesulfonate for the synthesis of α-aminophosphonates is not extensively detailed in the provided search results, its catalytic activity in related three-component reactions suggests its potential in this area. The synthesis of α-aminophosphonates typically involves a one-pot condensation of an aldehyde, an amine, and a phosphite (B83602) source. Given that Cu(OTf)₂ is known to catalyze the synthesis of α-aminonitriles, a similar reaction involving the condensation of aldehydes, amines, and trimethylsilyl (B98337) cyanide, it is plausible that it could also effectively catalyze the formation of α-aminophosphonates. researchgate.net

Polymerization Reactions

Copper(II) trifluoromethanesulfonate, also known as copper(II) triflate or Cu(OTf)₂, has emerged as a versatile and effective catalyst in various polymerization reactions. Its utility stems from its character as a strong Lewis acid and the non-coordinating nature of the triflate anion, which facilitates the formation of highly active cationic copper species. nih.govresearchgate.netwikipedia.org This section explores the application of Cu(OTf)₂ in two significant areas of radical polymerization: Atom Transfer Radical Polymerization (ATRP) and enantiomer-selective radical polymerization.

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a premier method for creating well-defined polymers with controlled molecular weights, narrow polydispersity, and complex architectures. nih.govmdpi.com The catalytic system in ATRP is based on a reversible halogen atom transfer between a dormant alkyl halide species and a transition metal complex, typically a copper(I) species, which generates a propagating radical. wikipedia.org

Copper(II) trifluoromethanesulfonate is an attractive catalyst precursor for ATRP, particularly because it is air-stable, which simplifies the experimental setup. nih.govacs.org To generate the active Cu(I) catalyst, Cu(OTf)₂ is reduced in situ using copper(0) powder in the presence of stabilizing nitrogen-based ligands. nih.gov This approach circumvents the need to handle oxygen-sensitive Cu(I) salts. wikipedia.org

The general mechanism for ATRP initiated by a Cu(OTf)₂/Cu(0) system involves the following steps:

Activation: The Cu(I) complex, formed from the reduction of Cu(OTf)₂ by Cu(0), reacts with an alkyl halide initiator (R-X) to form a radical (R•) and the Cu(II) halide deactivator species (X-Cu(II)L). nih.gov

Propagation: The radical R• adds to monomer units.

Deactivation: The propagating radical is reversibly deactivated by the X-Cu(II)L complex, reforming the dormant species and the Cu(I) activator. wikipedia.org

A crucial aspect of using Cu(OTf)₂ is that the copper(II) triflate complex itself does not act as a deactivator because the triflate anion cannot be transferred to the propagating radical via an inner-sphere electron transfer. nih.gov The deactivating species, a copper(II) complex with a halide ligand, must be generated during the initiation step from the alkyl halide initiator. nih.gov

Research has demonstrated the effectiveness of the Cu(OTf)₂/Cu(0) system for the polymerization of various monomers, including styrene and methyl acrylate (B77674) (MA). nih.govacs.org The choice of ligand is critical and influences the catalyst's activity. While traditional bipyridine-based ligands were found to be less efficient for styrene polymerization, they resulted in faster polymerization rates for methyl acrylate compared to analogous copper bromide systems. nih.govacs.org The use of a methylated triamine ligand, N,N,N′,N″,N″-pentamethyldiethylenetriamine (PMDETA), yielded good control and low polydispersities for both styrene and methyl acrylate. nih.govacs.org However, the high activity of copper triflate complexes can sometimes be detrimental, potentially leading to an excess of radical generation and subsequent termination reactions, particularly in the case of styrene. nih.govacs.org Careful control of the amount of copper(0) powder is therefore essential to regulate the concentration of the active Cu(I) catalyst and achieve a well-controlled polymerization. nih.govacs.org

Table 1: ATRP of Styrene and Methyl Acrylate using Cu(OTf)₂/Cu(0)/Ligand System

| Monomer | Ligand | Key Findings | Resulting Polymer Properties (Mw/Mn) | Reference |

|---|---|---|---|---|

| Styrene | Bipyridine-based | Less efficient polymerization compared to CuBr analogues. Radical generation can be too high, leading to termination. | - | nih.govacs.org |

| Styrene | PMDETA | Good results with well-controlled polymerization. | 1.10 | nih.govacs.org |

| Methyl Acrylate (MA) | Bipyridine-based | Faster polymerization compared to CuBr analogues. | - | nih.govacs.org |

| Methyl Acrylate (MA) | PMDETA | Rapid polymerization even at high conversions with low polydispersities. | 1.15 | nih.govacs.org |

Enantiomer-Selective Radical Polymerization

Enantiomer-selective polymerization is a sophisticated technique that allows for the preferential polymerization of one enantiomer from a racemic monomer mixture, leading to the formation of optically active, stereoregular polymers. The control over the stereochemistry of the polymer chain is achieved by using a chiral catalytic system. nih.gov

The application of copper(II) trifluoromethanesulfonate in this field is an emerging area of research. A notable example is its use in an asymmetric reverse atom transfer radical polymerization (ATRP) initiating system. researchgate.net Specifically, the combination of 2,2'-azobisisobutyronitrile (AIBN) as a conventional radical initiator, copper(II) trifluoromethanesulfonate as the catalyst, and a chiral diamine as the ligand has been reported for the enantiomer-selective radical polymerization of rac-2,4-pentanediyl dimethacrylate. researchgate.net

In this system, the key to enantioselectivity is the chiral ligand, which coordinates to the copper center. This chiral copper complex preferentially interacts with one of the enantiomers of the propagating radical, influencing the stereochemistry of the monomer addition and leading to a polymer with a controlled helical structure (cyclopolymerization). The general principle relies on forming a diastereomeric transition state between the chiral catalyst and the prochiral radical end of the polymer chain, guiding the stereoselective incorporation of the incoming monomer.

While detailed studies on this specific application are limited, the principle is well-supported by broader research into copper-catalyzed enantioselective reactions. numberanalytics.com For instance, Cu(OTf)₂ combined with chiral bis(oxazoline) ligands has been successfully used for highly enantioselective fluorination reactions, demonstrating the capacity of chiral copper triflate complexes to create a highly organized and asymmetric environment around the metal center. researchgate.net Similarly, cooperative catalyst systems pairing Cu(OTf)₂ with chiral silanediols have been shown to generate enhanced Lewis acids for enantioselective transformations. nih.gov These examples underscore the potential of using Cu(OTf)₂ in combination with a suitable chiral ligand to control stereochemistry in radical processes.

The development of such systems is crucial for producing advanced polymer materials where properties are highly dependent on tacticity and stereochemical structure.

Table 2: Components of a Cu(OTf)₂-Based System for Enantiomer-Selective Radical Polymerization

| Component | Example | Function | Reference |

|---|---|---|---|

| Monomer | rac-2,4-Pentanediyl dimethacrylate | Racemic monomer to be selectively polymerized. | researchgate.net |

| Catalyst | Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) | Forms the active chiral catalyst complex and controls the polymerization via ATRP mechanism. | researchgate.net |

| Ligand | Chiral Diamine | Provides the chiral environment necessary to induce enantioselectivity. | researchgate.net |

| Initiator | 2,2'-Azobisisobutyronitrile (AIBN) | Used in reverse ATRP to generate initial radicals. | researchgate.net |

Compound Index

Mechanistic Investigations of Copper Ii Trifluoromethanesulfonate Catalysis

Elucidation of Catalytic Cycles

The catalytic cycle in copper-mediated reactions is often complex, involving various oxidation states of copper and a range of reactive intermediates. Mechanistic studies aim to map out these cycles to understand how the catalyst facilitates the transformation of reactants into products.

Role of Copper Oxidation States (Cu(I), Cu(II), Cu(III))

A key feature of many Cu(OTf)₂-catalyzed reactions is the dynamic interplay between different copper oxidation states. While the catalyst is introduced as Cu(II), its in-situ reduction to Cu(I) is a critical step in many catalytic processes, particularly those involving diazo compounds. chemicalbook.comresearchgate.net For instance, in the 1,3-dipolar addition of ketocarbenes (generated from diazoesters) to nitriles, kinetic studies, EPR, and polarography have demonstrated that the reduction of copper(II) to copper(I) is a pivotal step in the catalytic cycle. researchgate.net Similarly, the generation of carbenoid species from diazo esters and ketones for cyclopropanation and other transformations is widely believed to proceed through an initial reduction to a Cu(I) species. chemicalbook.com

Conversely, the oxidation of copper to a higher oxidation state, Cu(III), has also been proposed in certain reactions. In a dual-catalytic system for C(sp³)–H trifluoromethylation, mechanistic investigations provided evidence for the formation of a Cu(III)–CF₃ complex. researchgate.net This species was identified through ¹⁹F NMR spectroscopy and was shown to be a competent intermediate in the reaction. researchgate.net The catalytic cycle in such cases may involve the sequence Cu(II) → Cu(I) → Cu(III) → Cu(I) or other variations, highlighting the redox flexibility of copper.

The dual role of Cu(OTf)₂ as both a Lewis acid and a redox-active species is often synergistic, and its ability to access multiple oxidation states is a defining characteristic of its catalytic prowess. beilstein-journals.org

Identification of Reactive Intermediates (Radical and Carbocationic)

The nature of the reactive intermediates in Cu(OTf)₂-catalyzed reactions can be either ionic or radical, and in some cases, both types of intermediates may be involved. beilstein-journals.org The specific pathway often depends on the substrates and reaction conditions.

In certain multicomponent reactions, the formation of radical intermediates has been proposed. For example, in a reaction involving the generation of acyl or alkyl radicals, these species can add to an alkene to form a new alkyl radical. This radical intermediate can then be oxidized by a Cu(II) species to a cationic intermediate, which is subsequently trapped by a nucleophile to yield the final product. researchgate.net The involvement of radical species is also suggested in the trifluoromethylation of imidazoheterocycles, where a trifluoromethyl radical is generated in situ from CF₃SO₂Na with the assistance of the copper catalyst and an oxidant. nih.gov

Carbocationic intermediates are also frequently invoked in Cu(OTf)₂-catalyzed reactions, consistent with its strong Lewis acidity. chemicalbook.comwikipedia.org The catalyst can activate substrates by coordination, facilitating the formation of carbocations that then undergo further reaction. In the [3+2] cycloaddition of N-tosylaziridines with nitriles, the reaction is believed to proceed through a Lewis acid-promoted ring-opening of the aziridine (B145994) to form a cation-like intermediate. iitk.ac.in

The ability of Cu(OTf)₂ to stabilize both radical and cationic intermediates contributes to its broad applicability in organic synthesis.

Determination of Turnover-Limiting Steps and Rate Acceleration Factors

In some catalytic systems, product inhibition can be a significant factor that limits catalyst turnover. For instance, in the intramolecular Schmidt reaction of ketones and tethered azides catalyzed by Sc(OTf)₃, the strongly basic amide product binds tightly to the Lewis acidic catalyst, leading to product inhibition. nih.gov In this specific case, it was found that increasing the reaction temperature could promote the release of the product from the catalyst, thereby increasing the turnover number and frequency. nih.gov This temperature-dependent turnover suggests that the product dissociation is the turnover-limiting step. While this example uses scandium, the principle of overcoming product inhibition to increase turnover is relevant to Lewis acid catalysis in general, including reactions catalyzed by Cu(OTf)₂.

Factors that can accelerate the rate of a catalytic reaction include the use of co-catalysts or additives. In the copper(II) trifluoromethanesulfonate-catalyzed arylation of potassium carboxylates with diaryliodonium salts, the addition of a thiophosphoramide-based co-catalyst was found to significantly accelerate the reaction. researchgate.net This rate acceleration was attributed to the counterion activation of either the diaryliodonium salt or an organocopper intermediate by the thiophosphoramide. researchgate.net Such strategies that target the turnover-limiting step are essential for developing more efficient catalytic processes.

Kinetic Studies of Catalytic Processes

Kinetic studies provide quantitative data on reaction rates and their dependence on various factors, offering deep insights into reaction mechanisms.

Reaction Order Dependencies

The order of a reaction with respect to the catalyst and substrates can reveal important information about the composition of the transition state in the rate-determining step. In a study on the Cu(OTf)₂-catalyzed [3+2] cycloaddition of a-alkyl or aryl substituted N-tosylaziridines with nitriles, it was observed that using one equivalent of the catalyst was necessary to achieve the best results. iitk.ac.in While not a formal kinetic study, this observation suggests a complex relationship between the catalyst concentration and the reaction rate, possibly indicating that the catalyst is involved in more than just a simple catalytic turnover and may be consumed or deactivated in side reactions, or that a higher-order catalyst aggregate is the active species. More detailed kinetic analyses are needed to definitively determine the reaction order in Cu(OTf)₂-catalyzed processes.

Deuterium (B1214612) Kinetic Isotope Effects (KIE)

The deuterium kinetic isotope effect (KIE) is a powerful tool for probing the mechanism of a reaction by determining if a C-H (or other X-H) bond is broken in the rate-determining step. A primary KIE (typically > 2) is observed when the bond to the isotope is broken in the turnover-limiting step.

In the context of copper-catalyzed oxidations, a study on LDL peroxidation revealed significant deuterium kinetic isotope effects. nih.gov The rate of propagation of copper-induced peroxidation was found to decrease as the fraction of D₂O in the solvent mixture increased. nih.gov This was interpreted as evidence that the copper-induced decomposition of hydroperoxides, a step involving the cleavage of an oxygen-hydrogen bond, is the rate-limiting step in the propagation phase of the oxidation. nih.gov Although this study does not involve Cu(OTf)₂ in a synthetic organic reaction, it demonstrates the utility of KIE in elucidating the mechanisms of copper-catalyzed processes. The observation of a KIE can provide strong evidence for the involvement of proton transfer or hydrogen atom abstraction in the rate-determining step of a reaction catalyzed by copper(II) trifluoromethanesulfonate (B1224126).

Influence of Ligand Design on Catalytic Pathways

Role of N-Donor Ligands

Nitrogen-donor ligands are extensively used in copper(II) trifluoromethanesulfonate catalyzed reactions to modulate the reactivity and selectivity of the metal center. These ligands, which include pyridines, pyrazoles, and various amines, coordinate to the copper ion, influencing its electronic properties and the geometry of the catalytic complex. nih.gov Mechanistic studies suggest that in many Cu(II)-catalyzed reactions, a Cu(I) species is an active intermediate, and N-donor ligands play a critical role in stabilizing the different oxidation states of copper throughout the catalytic cycle.

In C-N cross-coupling reactions, for instance, mechanistic investigations propose a pathway that involves the transmetalation of an arylboronic acid to a Cu(II) complex bearing neutral N-ligands. chemrxiv.org This is followed by the generation of a putative Cu(III) complex, which then undergoes oxidative C-N coupling. chemrxiv.org The use of chelating N,N-donor ligands can lead to the formation of well-defined copper(I) imidate and amidate complexes, which have been identified as key intermediates in copper-catalyzed amidation reactions of aryl halides. The structure and reactivity of these intermediates are directly shaped by the electronic properties of the dative N-donor ligand. nih.gov

The coordination of N-donor ligands also impacts the structure of the resulting copper complexes, which can range from mononuclear species to more complex multinuclear assemblies. For example, water-soluble copper(II) complexes with 2NO and 3N donor ligands have been synthesized and characterized, revealing distorted square-based or trigonal bipyramidal geometries depending on the specific ligand structure. nih.gov These structural variations, dictated by the ligand, directly affect the accessibility of the copper center and its ability to bind and activate substrates.

Chiral Ligand Effects on Enantioselectivity

In asymmetric catalysis, the use of chiral ligands in conjunction with copper(II) trifluoromethanesulfonate is a cornerstone strategy for achieving high levels of enantioselectivity. The chiral ligand creates a stereochemically defined environment around the copper atom, which allows for the discrimination between enantiotopic faces of the substrate, leading to the preferential formation of one enantiomer of the product. beilstein-journals.orgbeilstein-archives.org

A prominent example is the asymmetric Henry reaction, where copper(II) complexes of chiral ligands based on imidazolidin-4-one (B167674) derivatives have proven to be highly efficient catalysts. beilstein-journals.org Research has shown that the relative configuration of the ligand is a determining factor for the stereochemical outcome. Ligands with a cis-configuration can produce the (S)-enantiomer of the nitroaldol product with up to 97% enantiomeric excess (ee), while ligands with a trans-configuration yield the (R)-enantiomer with up to 96% ee. beilstein-journals.orgbeilstein-archives.org This demonstrates that subtle changes in the ligand's three-dimensional structure can completely reverse the stereoselectivity of the reaction.

The introduction of specific functional groups on the chiral ligand can further enhance enantioselectivity. For instance, incorporating a methyl group at the 2-position of the imidazolidin-4-one ring led to a significant improvement in ee values for the resulting copper(II) complex in Henry reactions. beilstein-journals.org The choice of aldehyde substrate also interacts with the ligand-catalyst complex to determine the final ee, with less reactive aliphatic aldehydes often yielding better enantioselectivity. beilstein-journals.org

The following table summarizes the performance of various copper(II) complexes with chiral imidazolidin-4-one based ligands in the asymmetric Henry reaction, highlighting the influence of both ligand structure and substrate on the conversion and enantiomeric excess.

| Aldehyde (Substrate) | Ligand | Configuration | Conversion (%) | Enantiomeric Excess (ee %) | Major Enantiomer |

|---|---|---|---|---|---|

| Benzaldehyde | IIIa | trans | 94 | 82 | R |

| Benzaldehyde | IIIb | cis | 92 | 89 | S |

| 4-Nitrobenzaldehyde | IIIa | trans | 99 | 76 | R |

| 4-Nitrobenzaldehyde | IIIb | cis | 99 | 87 | S |

| 2-Thiophenecarboxaldehyde | IIIa | trans | 40 | 88 | R |

| 2-Thiophenecarboxaldehyde | IIIb | cis | 36 | 80 | S |

| tert-Butylcarboxaldehyde | IIIa | trans | 62 | 96 | R |

| tert-Butylcarboxaldehyde | IIIb | cis | 49 | 92 | S |

| iso-Propylcarboxaldehyde | IIIa | trans | 90 | 94 | R |

| iso-Propylcarboxaldehyde | IIIb | cis | 64 | 88 | S |

Data sourced from a study on asymmetric Henry reactions catalyzed by copper(II) complexes of ligands IIIa and IIIb. beilstein-journals.org

Counterion Effects and Anionic Ligand Exchange

While ligand design is paramount, the counterion of the copper salt, in this case, trifluoromethanesulfonate (OTf⁻), can also play a crucial and active role in the catalytic pathway rather than simply acting as a spectator anion. The unique properties of Cu(OTf)₂ often cannot be replicated by other copper salts, suggesting the triflate anion itself is integral to the catalytic activity. beilstein-journals.org

Mechanistic studies have revealed that the triflate counterion is essential for certain reactions. nih.gov In one such study involving a copper/silanediol (B1258837) co-catalyst system, the reaction failed with other popular hydrogen-bond donors and only proceeded when Cu(OTf)₂ was used. This led to the hypothesis that the silanediol activates the Cu(OTf)₂ catalyst through anion binding, specifically by interacting with the triflate anion. This interaction is believed to generate a more potent Lewis acidic copper species, which enhances its catalytic efficacy. nih.gov

Furthermore, the potential for anionic ligand exchange can significantly influence the structure and reactivity of the catalytic species. Experiments have demonstrated that the counteranion of a copper complex can be exchanged with other anions present in the reaction mixture. For example, the bromide counteranion in a [Cu(L)₂Br]Br complex was shown to be readily exchanged for nitrate (B79036) (NO₃⁻) or tetrafluoroborate (B81430) (BF₄⁻) anions. researchgate.net This exchange can alter the coordination sphere of the copper center and its catalytic behavior. In some cases, triflate is not necessary for the coupling reaction to proceed, as demonstrated by the efficacy of CuF₂ in certain fluorination reactions, suggesting that anionic ligand exchange with species like fluoride (B91410) can lead to the active catalytic intermediate. acs.org

Coordination Chemistry of Copper Ii Trifluoromethanesulfonate Complexes

Synthesis and Structural Characterization of Coordination Complexes

The synthesis of coordination complexes involving copper(II) trifluoromethanesulfonate (B1224126) typically involves the direct reaction of the copper salt with the desired ligand in a suitable solvent. chemicalbook.com Characterization of these complexes relies on a suite of analytical techniques, including infrared (IR) spectroscopy to observe the coordination of the triflate anion and the ligand, and single-crystal X-ray diffraction for definitive structural elucidation.

Pyrazine (B50134) and Derivatives Complexes

The reaction of copper(II) trifluoromethanesulfonate with pyrazine and its derivatives often leads to the formation of polymeric or polynuclear structures where the pyrazine acts as a bridging ligand.

For instance, the complex (pyrazine)bis(trifluoromethanesulfonato-O)copper(II) is synthesized from the direct reaction of Cu(OTf)₂ and pyrazine. acs.orgubc.ca Its structure consists of linear chains of copper atoms bridged by pyrazine molecules. Each copper atom is also coordinated to two triflate anions through their oxygen atoms. acs.orgubc.ca

With more complex pyrazine derivatives like 2,3,5,6-tetrakis(2-pyridyl)pyrazine (tppz), a dinuclear complex with the formula [Cu₂(tppz)(H₂O)₂(CF₃SO₃)₄] can be isolated. rsc.org In this compound, the tppz ligand bridges two copper(II) centers, each of which is further coordinated by a water molecule and two triflate anions. rsc.org The copper ions in this dinuclear species exhibit an elongated octahedral geometry. rsc.org The use of pyrazine-2,3-dicarboxylic acid as a ligand can result in the formation of various copper(II) coordination polymers, with structures that can be influenced by the presence of other co-ligands like ammonia (B1221849). researchgate.net A 2D polymeric network has also been reported where copper(II) ions are bridged by pyrazine ligands. bendola.com

Acetonitrile (B52724) Complexes

Acetonitrile (MeCN) is a common solvent for reactions involving copper(II) trifluoromethanesulfonate and can also act as a ligand. While often used as a solvent for the preparation of Cu(OTf)₂, suggesting the in-situ formation of acetonitrile adducts, isolated and structurally characterized complexes are also known. chemicalbook.com These complexes are valuable intermediates in ligand exchange reactions for the synthesis of other coordination compounds. The coordination of acetonitrile to the copper(II) center is typically through the nitrogen atom.

Phenanthroline Complexes

1,10-Phenanthroline (B135089) (phen) is a classic bidentate chelating ligand that forms stable complexes with copper(II). The synthesis of tris(1,10-phenanthroline)copper(II) trifluoromethanesulfonate dihydrate has been achieved through the direct interaction of the copper salt and the phenanthroline ligand. researchgate.net The resulting complex cation, [Cu(phen)₃]²⁺, typically exhibits a distorted octahedral geometry due to the Jahn-Teller effect inherent to d⁹ copper(II) ions. rsc.org

Mixed-ligand complexes containing phenanthroline and another ligand are also prevalent. For example, a complex incorporating the quinolone drug fleroxacin (B1672770) and 1,10-phenanthroline has been synthesized and structurally characterized. rsc.org In this case, the copper(II) ion is coordinated by two nitrogen atoms from phenanthroline and two oxygen atoms from the fleroxacin molecule. rsc.org Similarly, mixed-ligand complexes with thienoyltrifluoroacetonate and phenanthroline have been prepared, often resulting in square pyramidal geometries where the counter-ion occupies the apical position. nih.gov

Chiral Bis(oxazoline) Complexes

Chiral bis(oxazoline) (BOX) ligands are of paramount importance in asymmetric catalysis, and their complexes with copper(II) trifluoromethanesulfonate are highly effective Lewis acid catalysts. nih.gov These complexes are typically generated in situ or isolated as stable compounds. The triflate counterion plays a crucial role in determining the geometry of the resulting complex. rsc.orgrsc.org

Spectroscopic studies using EPR and ENDOR on complexes like Cu(II)((-)-2,2'-isopropylidenebis[(4S)-4-phenyl-2-oxazoline])₂ have confirmed the coordination of both water molecules and triflate anions to the copper center. rsc.orgrsc.org X-ray crystallography of Cu((S,S)-t-Bu-box)₂ reveals a distorted square planar or square pyramidal geometry. nih.gov In the hydrated form, water molecules coordinate in the equatorial plane, while the weakly coordinating triflate anions are often found in the axial positions of a Jahn-Teller distorted octahedral structure. rsc.orgrameshrasappan.com

Hydrazone Ligand Complexes

Hydrazone ligands, derived from the condensation of hydrazides and carbonyl compounds, are versatile polydentate ligands that form a variety of complexes with copper(II). nih.govresearchgate.netresearchgate.net The resulting structures can range from mononuclear to polynuclear, with diverse coordination geometries. rsc.org

A binuclear copper(II) complex based on a trifluoromethyl-containing bis(pyrazolyl)hydrazone has been synthesized. mdpi.com In this structure, the deprotonated hydrazone ligand acts as a tetradentate bridge between two copper(II) ions. mdpi.com The coordination sphere of each copper ion can be described as a trigonal bipyramid. mdpi.com Studies have shown that the synthetic method, such as conventional solution-based routes versus solvothermal or electrochemical methods, can lead to copper(II) hydrazone complexes with different nuclearities and geometries. rsc.org The final structure is often a result of a delicate interplay between the ligand's substituents, the solvent, and the counterion, although some systems show insensitivity to the latter. mdpi.com

Crystal Structure Determination and Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of these coordination complexes. The analysis of these structures provides invaluable information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

The triflate anion in copper(II) complexes is known for its structural versatility. It can be a non-coordinating counterion, or it can coordinate to the metal center in a monodentate fashion through one of its oxygen atoms, as seen in the (pyrazine)bis(trifluoromethanesulfonato-O)copper(II) complex. acs.orgubc.ca

In the dinuclear tppz complex, [Cu₂(tppz)(H₂O)₂(CF₃SO₃)₄], the copper(II) ions are in an elongated octahedral environment. The equatorial plane is defined by three nitrogen atoms from the tppz ligand and one oxygen from a water molecule, while two triflate oxygen atoms occupy the axial positions. rsc.org The intramolecular copper-copper distance in this complex is 6.5221(6) Å. rsc.org

For phenanthroline complexes like [Cu(phen)₃]²⁺, the crystal structure reveals a distorted octahedral coordination around the copper(II) center. This distortion is characterized by the elongation of two trans Cu-N bonds (axial) compared to the other four (equatorial), a classic example of the Jahn-Teller effect. rsc.org

The crystal structures of chiral bis(oxazoline) copper(II) triflate complexes are particularly insightful for understanding their catalytic activity. The structure of Cu((S,S)-t-Bu-box)₂ shows a propensity for distorted square planar or square pyramidal geometries. nih.gov When water is present, as in Cu(1)₂(H₂O)₂, the complex adopts a Jahn-Teller distorted octahedral geometry with the triflate anions coordinated in the axial positions and water molecules in the equatorial plane. rsc.org This precise arrangement around the metal center is crucial for inducing enantioselectivity in catalyzed reactions.

The analysis of a binuclear hydrazone complex revealed a trigonal bipyramidal geometry around each copper(II) ion, which is coordinated to four nitrogen atoms from two different ligands and one oxygen atom from a DMSO solvent molecule. mdpi.com

Below is a table summarizing the crystallographic data for selected copper(II) trifluoromethanesulfonate complexes.

| Complex Formula | Crystal System | Space Group | Key Structural Features | Ref. |

| [Cu₂(tppz)(H₂O)₂(CF₃SO₃)₄] | - | - | Dinuclear; Elongated octahedral Cu(II); Bridging tppz ligand | rsc.org |

| Cu(phen)₃₂ (analogous) | Monoclinic | C2/c | Monomeric; Distorted octahedral Cu(II); Elongated axial Cu-N bonds | rsc.org |

| Cu((S,S)-t-Bu-box)₂ | - | - | Monomeric; Distorted square planar/pyramidal geometry | nih.gov |

| Cu(1a)₂(H₂O)₂ | - | - | Monomeric; Jahn-Teller distorted octahedral; Coordinated water and triflate | rsc.org |

X-ray Diffraction Studies

Single-crystal X-ray diffraction (XRD) is the definitive method for elucidating the precise three-dimensional structure of copper(II) trifluoromethanesulfonate complexes. This technique provides detailed information regarding the coordination number of the copper center, the geometry of the coordination sphere, and the exact bond lengths and angles between the metal ion and its ligands. rsc.orgresearchgate.net

Structural analyses have revealed that copper(II) triflate can form mononuclear, binuclear, and polynuclear complexes depending on the nature of the co-ligands used. For instance, the reaction of copper(II) triflate with benzyldipicolylamine (BDPA) can yield either a mononuclear or a dinuclear complex. researchgate.net X-ray diffraction is crucial for distinguishing between these structural possibilities and understanding how the triflate anion participates in the coordination sphere—whether it is directly bonded to the copper ion or acts as a counter-ion. researchgate.net

Powder X-ray Diffraction (XRD) Analysis

The technique is used to determine crystal system types, space groups, and lattice parameters for polycrystalline materials. researchpublish.com For newly synthesized copper(II) complexes, the powder XRD patterns are often compared with patterns simulated from single-crystal XRD data to confirm that the bulk material is representative of the single crystal structure. The analysis of peak broadening in powder XRD patterns can also be used to estimate the average crystallite size of the material using the Debye-Scherrer equation. researchpublish.comscholarsresearchlibrary.com Studies on various copper(II) complexes have used this method to confirm their crystalline nature and determine parameters like particle size and lattice constants. isroset.orgresearchpublish.com

Coordination Geometry and Bond Lengths

The Cu(II) ion, with its d⁹ electronic configuration, is subject to the Jahn-Teller effect, which typically results in distorted coordination geometries rather than perfect octahedral or tetrahedral environments. Common geometries for copper(II) trifluoromethanesulfonate complexes include distorted octahedral, square pyramidal, and trigonal bipyramidal. rsc.orgnih.gov

Distorted Octahedral: In many six-coordinate complexes, a tetragonally elongated octahedral geometry is observed. This involves four shorter equatorial bond lengths and two longer axial bond lengths. nih.gov

Square Pyramidal: Five-coordinate copper(II) complexes frequently adopt a square-pyramidal geometry. This geometry can be considered as an octahedral structure with one axial ligand removed. The copper atom is typically raised slightly above the plane of the four equatorial ligands. nih.govnih.gov

Trigonal Bipyramidal: Another common five-coordinate geometry is the trigonal bipyramid. The degree of distortion between a perfect square pyramid (τ = 0) and a perfect trigonal bipyramid (τ = 1) can be quantified by the geometry index τ. nih.gov

Table 1: Representative Bond Lengths in Copper(II) Complexes

| Complex Type | Coordination Geometry | Bond | Bond Length (Å) |

|---|---|---|---|

| Four-coordinate Cu(II) | Square Planar | Mean Cu–O | 1.928 |

| Five-coordinate Cu(II) | Square Pyramidal | Equatorial Cu–O | 1.955 |

| Axial Cu–O | 2.258 | ||

| Six-coordinate Cu(II) | Distorted Octahedral | Equatorial Cu–N | ~1.96 - 2.04 |

| Axial Cu–N | ~2.31 | ||

| Apical Cu–O | ~2.35 |

This table is generated based on typical values reported in crystallographic studies of various copper(II) complexes. nih.govnih.gov

Intermolecular Interactions and Crystal Packing

The solid-state arrangement of copper(II) trifluoromethanesulfonate complexes is governed by a variety of intermolecular interactions. These non-covalent forces, including hydrogen bonds, π-π stacking, and other van der Waals forces, dictate the final crystal packing. The triflate anion, with its fluorine and oxygen atoms, can participate in weak hydrogen bonding.

In complexes with suitable organic ligands, specific interactions become dominant. For example, O-H···O and N-H···O hydrogen bonds are common and often lead to the formation of extended one-dimensional chains or two-dimensional sheets. researchgate.netresearchgate.net In complexes containing aromatic rings, π-π stacking and C-H···π interactions also play a crucial role in the supramolecular assembly. researchgate.net The study of these interactions is often aided by Hirshfeld surface analysis, which provides a visual and quantitative summary of all intermolecular contacts in a crystal. researchgate.netrsc.org In some cases, intermolecular Cu···Cu or Cu···O interactions can also influence the packing of trinuclear copper complexes. mdpi.com

Spectroscopic Investigations of Copper(II) Trifluoromethanesulfonate and its Complexes

Spectroscopic techniques are indispensable for characterizing copper(II) trifluoromethanesulfonate complexes, providing insights into the coordination environment of the copper ion and the bonding of the triflate anion.

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are powerful tools for probing the coordination mode of the trifluoromethanesulfonate anion. researchgate.netresearchgate.net The vibrational frequencies of the triflate group, particularly the S-O stretching modes, are sensitive to its environment.